4-(2-phenoxyethoxy)-N-propylbenzamide
Description
4-(2-Phenoxyethoxy)-N-propylbenzamide is a benzamide derivative characterized by a benzamide core substituted with a phenoxyethoxy group at the para position and an N-propyl chain. The phenoxyethoxy moiety introduces steric bulk and lipophilicity, while the N-propyl group contributes to solubility modulation. Its design aligns with trends in benzamide functionalization for tuning electronic, steric, and solubility properties .
Properties
Molecular Formula |
C18H21NO3 |
|---|---|
Molecular Weight |
299.4g/mol |
IUPAC Name |
4-(2-phenoxyethoxy)-N-propylbenzamide |
InChI |
InChI=1S/C18H21NO3/c1-2-12-19-18(20)15-8-10-17(11-9-15)22-14-13-21-16-6-4-3-5-7-16/h3-11H,2,12-14H2,1H3,(H,19,20) |
InChI Key |
RDSQRAOGPPJGOR-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=CC=C(C=C1)OCCOC2=CC=CC=C2 |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)OCCOC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs of 4-(2-phenoxyethoxy)-N-propylbenzamide, highlighting substituent variations and their implications:
Electronic and Steric Effects
- Thiazole-Pyridine Derivative (): The electron-withdrawing thiazole-pyridine system enhances acidity, enabling pH-responsive behavior. In contrast, the phenoxyethoxy group in the target compound is electron-rich, favoring π-π interactions and lipophilicity.
- Sulfamoyl Derivative (): The sulfamoyl group introduces hydrogen-bonding capacity and acidity (via -SO₂NH-), unlike the neutral ether linkage in 4-(2-phenoxyethoxy)-N-propylbenzamide. This difference impacts solubility and biological target interactions.
Solubility and Lipophilicity
- Piperazine Derivative (): The ethylpiperazine substituent increases water solubility in acidic environments due to protonation, whereas the phenoxyethoxy group enhances lipid membrane permeability.
- Unsubstituted N-Propylbenzamide (): The absence of substituents results in lower molecular weight and higher volatility compared to the target compound, which has a higher logP due to the aromatic phenoxy group.
Research Findings and Data
Spectroscopic Characterization
- 2-(N-Allylsulfamoyl)-N-propylbenzamide : Hirshfeld surface analysis revealed intermolecular N–H···O interactions, critical for crystal packing . Comparable hydrogen-bonding networks are unlikely in the target compound due to its ether linkage.
- 4-(4-Ethylpiperazin-1-yl)-N-propylbenzamide : NMR data (δ 1.05 ppm for N-propyl CH₃) align with typical benzamide shifts, suggesting similar core electronic environments across derivatives .
Thermodynamic and Computational Data
- DFT Studies (): The HOMO-LUMO gap of 2-(N-allylsulfamoyl)-N-propylbenzamide (4.2 eV) indicates moderate reactivity. The phenoxyethoxy group’s electron-donating nature may narrow this gap, increasing polarizability.
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